1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride
Description
1-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride is a bicyclic organic compound featuring a nitrogen atom (aza) within a fused bicyclo[3.2.1]octane framework. The carboxylic acid group at the 4-position and its hydrochloride salt enhance solubility and stability, making it valuable in medicinal chemistry and drug synthesis. These analogs are frequently employed as intermediates in antimicrobial agents, enzyme inhibitors, and receptor-targeted therapeutics .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-2-4-9-3-1-6(7)5-9;/h6-7H,1-5H2,(H,10,11);1H |
InChI Key |
DROWECNKTOSFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC(C1C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride involves several synthetic routes. One common method includes the enantioselective construction of the azabicyclo scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include palladium-catalyzed reactions, photochemical transformations, and the use of strong acids or bases . Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound .
Scientific Research Applications
1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
- Ring Size and Stability : The bicyclo[3.2.1]octane framework (7-membered ring) offers greater conformational flexibility compared to bicyclo[2.2.2]octane (6-membered) and bicyclo[2.2.1]heptane (5-membered). This impacts steric interactions and binding affinity in biological systems .
- Position of Functional Groups: Carboxylic acid placement (C4 vs. For example, the C5-substituted [3.2.1]octane derivative is utilized in mutilin-based antimicrobial agents due to its optimized spatial arrangement for enzyme inhibition .
1-Azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride (CAS 119102-94-2)
- Role in Antimicrobial Synthesis : This compound serves as a key intermediate in synthesizing mutilin derivatives, such as Mutilin 14-(1-azabicyclo[3.2.1]oct-5-ylmethylsulfanyl)-acetate. The synthesis involves sulfanyl acetate linkages, achieving moderate yields (7–35%) .
- Reactivity : The bicyclo[3.2.1] framework facilitates selective functionalization at the C5 position, enabling derivatization for target-specific drug design .
1-Azabicyclo[2.2.2]octane-4-carboxylic Acid Hydrochloride (CAS 40117-63-3)
- Commercial Availability : Widely cataloged as a building block for nicotinic acetylcholine receptor (nAChR) modulators. Its rigid bicyclo[2.2.2] structure is favored in neurological drug discovery .
8-Azabicyclo[3.2.1]octane Derivatives
Pharmacokinetic and Thermodynamic Data
Limited direct data are available for the 4-carboxylic acid derivative of bicyclo[3.2.1]octane. However, inferences can be drawn from analogs:
- Solubility: Hydrochloride salts of bicyclo[3.2.1]octane derivatives exhibit improved aqueous solubility compared to free bases, critical for intravenous formulations .
- Metabolic Stability : The [2.2.2]octane analog’s rigidity may reduce metabolic degradation compared to more flexible [3.2.1] frameworks, though this requires experimental validation .
Biological Activity
1-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom in its structure, which contributes to its unique chemical properties and biological activities. This compound is of particular interest in medicinal chemistry due to its potential interactions with neurotransmitter systems and its implications for treating neurological disorders.
- Molecular Formula : CHClNO
- Molecular Weight : 191.65 g/mol
The presence of a carboxylic acid group at the 4-position enhances the compound's solubility and reactivity. Its structural similarity to known neurotransmitters suggests potential interactions with various receptors in the central nervous system (CNS), making it a candidate for therapeutic applications.
Research indicates that 1-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride may modulate neurotransmitter systems by binding to specific receptors or enzymes involved in neurotransmission. This interaction is crucial for understanding its pharmacological effects, particularly regarding synaptic activity and neurotransmitter release.
Interaction Studies
Studies have shown that this compound can bind to neurotransmitter receptors, influencing their activity and leading to various biological effects:
| Receptor/Enzyme | Effect of Binding | Potential Therapeutic Application |
|---|---|---|
| NMDA Receptors | Modulation of synaptic transmission | Treatment of neurodegenerative diseases |
| Dopamine Receptors | Influence on mood and behavior | Management of psychiatric disorders |
| Acetylcholine Receptors | Enhancement of cognitive function | Alzheimer's disease treatment |
Comparative Analysis with Similar Compounds
The biological activity of 1-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Azabicyclo[3.2.1]octane-1-carboxylic acid | Similar bicyclic structure | Different functional group positioning |
| 2-Azabicyclo[3.2.2]octane-4-carboxylic acid | Contains nitrogen within a bicyclic framework | Variations in receptor binding affinities |
| 8-Azabicyclo[3.2.1]octane-5-carboxylic acid | Additional carbon atoms in the bicyclic ring | Potentially broader spectrum of biological activity |
The unique stereochemistry and position of the carboxylic acid group in 1-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride enhance its reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, revealing insights into its pharmacological potential:
- Neurotransmitter Modulation : A study indicated that 1-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride significantly affects synaptic transmission by modulating NMDA receptor activity, suggesting its potential use in treating conditions like schizophrenia and depression .
- Cognitive Enhancement : Research has demonstrated that this compound can improve cognitive functions in animal models, indicating its possible application in Alzheimer's disease therapy .
- Anti-inflammatory Properties : Preliminary investigations suggest that derivatives of this compound may inhibit certain enzymes involved in inflammatory pathways, highlighting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
